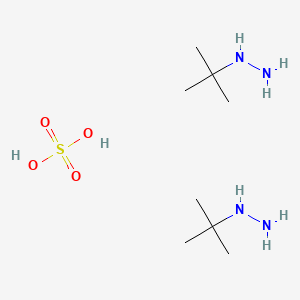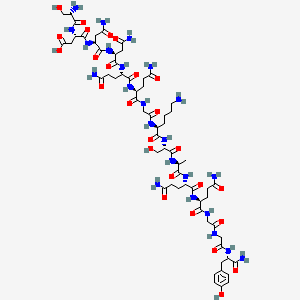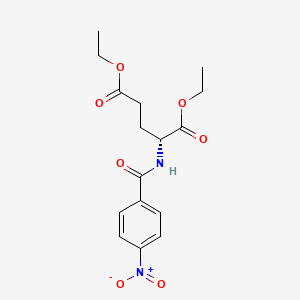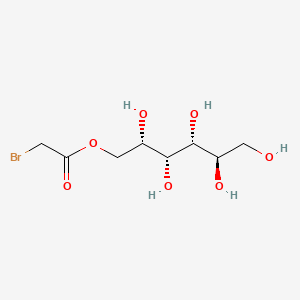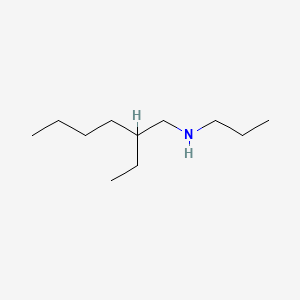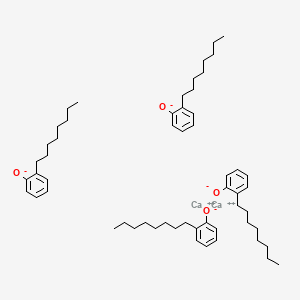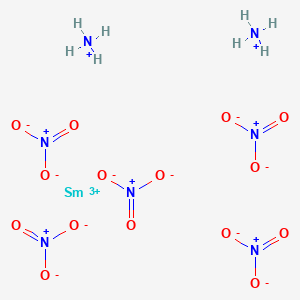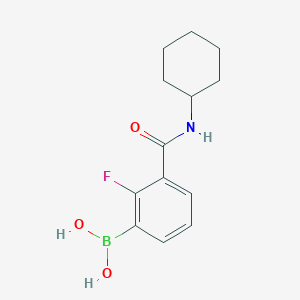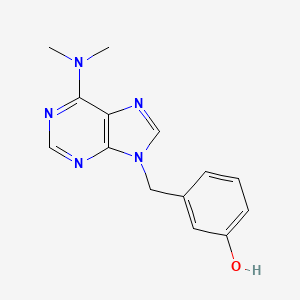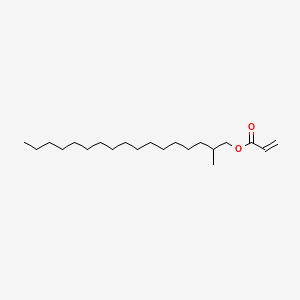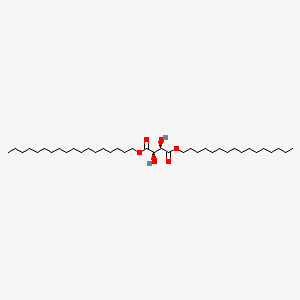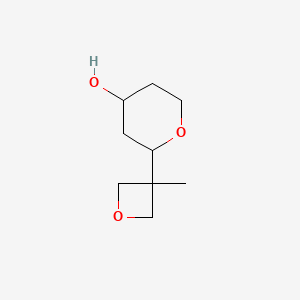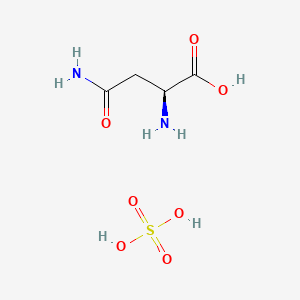
L-Asparagine sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .
化学反応の分析
Types of Reactions
L-Asparagine sulphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.
Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to replace the sulphate group.
Major Products Formed
Hydrolysis: L-asparagine and sulphuric acid.
Oxidation: L-aspartic acid and other oxidized derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学的研究の応用
L-Asparagine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
作用機序
L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .
類似化合物との比較
Similar Compounds
L-Glutamine: Another amino acid with similar metabolic functions.
L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.
Uniqueness
L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .
特性
CAS番号 |
74144-37-9 |
|---|---|
分子式 |
C4H10N2O7S |
分子量 |
230.20 g/mol |
IUPAC名 |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
InChIキー |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


